![molecular formula C24H25N3O3 B4461276 2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide](/img/structure/B4461276.png)
2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide
Overview
Description
2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide, commonly known as ADA-2020, is a novel small molecule drug that has been developed for its anti-cancer properties. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is a tumor suppressor that is frequently down-regulated in many types of cancer.
Mechanism of Action
ADA-2020 inhibits the activity of 2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide, which is a tumor suppressor that is frequently down-regulated in many types of cancer. 2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide plays a key role in regulating cell growth and division, and its loss or inactivation can lead to uncontrolled cell proliferation and tumor formation. By inhibiting 2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide, ADA-2020 can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, ADA-2020 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of the hepatitis B virus, suggesting that it could be a potential treatment for hepatitis B infection. In addition, ADA-2020 has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of ADA-2020 is that it has been shown to have potent anti-cancer properties, while having little effect on normal cells. This makes it a promising candidate for cancer therapy, as it could potentially reduce the side effects associated with traditional chemotherapy. However, one limitation of ADA-2020 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on ADA-2020. One area of interest is to further investigate its anti-cancer properties, including its potential use in combination with other anti-cancer drugs. Another area of interest is to explore its potential use in the treatment of other diseases, such as hepatitis B infection and inflammatory diseases. Finally, further research is needed to determine the safety and efficacy of ADA-2020 in humans, which will require clinical trials.
Scientific Research Applications
ADA-2020 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. In addition, ADA-2020 has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. These findings suggest that ADA-2020 could be a promising candidate for cancer therapy.
properties
IUPAC Name |
2-[4-[3-(adamantane-1-carbonyl)-2,2-dicyanocyclopropyl]phenoxy]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c25-12-24(13-26)20(17-1-3-18(4-2-17)30-11-19(27)28)21(24)22(29)23-8-14-5-15(9-23)7-16(6-14)10-23/h1-4,14-16,20-21H,5-11H2,(H2,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEFSYSPFBJGMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4C(C4(C#N)C#N)C5=CC=C(C=C5)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.